

chemical properties and CAS number for PROTAC BRD9 Degrader-6

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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-6

Cat. No.: B12392035

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An In-Depth Technical Guide to PROTAC BRD9 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for **PROTAC BRD9 Degrader-6**, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This molecule is a valuable tool for investigating the biological functions of BRD9 and its role in diseases such as cancer.

Core Chemical and Biological Properties

PROTAC BRD9 Degrader-6 is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of BRD9. It is a powerful tool for studying BAF complex-related disorders[1].



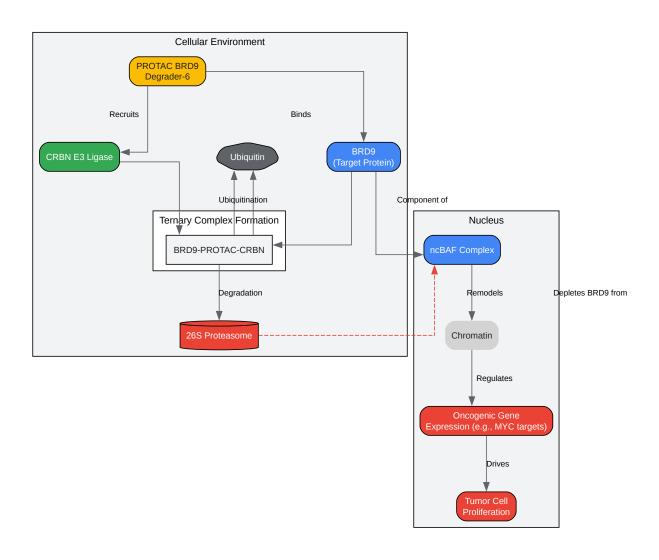
Property	Value	Reference
CAS Number	2676211-62-2	[1]
Molecular Formula	C47H56N8O6	[1]
Molecular Weight	829.00 g/mol	[2]
IC50	0.13 nM	[1][2]
Appearance	White to off-white solid	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[2]
Solubility	Soluble in DMSO	[2]

Mechanism of Action

PROTAC BRD9 Degrader-6 operates through the principles of proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to BRD9, while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN)[3][4]. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 has been shown to be a promising therapeutic strategy in cancers with specific dependencies on this complex, such as synovial sarcoma and certain acute myeloid leukemias[5]. The downstream effects of BRD9 degradation include the downregulation of oncogenic transcriptional programs, including those regulated by the MYC proto-oncogene.





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Diagram 1: Mechanism of Action of PROTAC BRD9 Degrader-6.



Experimental Protocols

The following are representative protocols for the characterization of **PROTAC BRD9 Degrader-6**. These are based on standard methodologies for evaluating PROTACs and may require optimization for specific cell lines and experimental conditions.

Western Blot for BRD9 Degradation

This protocol is to quantify the reduction of BRD9 protein levels in cells treated with the degrader.

Materials:

- Cell line of interest (e.g., synovial sarcoma or AML cell lines)
- PROTAC BRD9 Degrader-6
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

Procedure:

• Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a doseresponse of **PROTAC BRD9 Degrader-6** (e.g., 0.1 nM to 1000 nM) and a vehicle control



(DMSO) for a specified time (e.g., 4, 8, or 24 hours).

- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
- Detection: Visualize bands using an ECL substrate and quantify band intensities.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.

Materials:

- Treated cell lysates (as described above, with proteasome inhibitor pre-treatment, e.g., MG132)
- Anti-CRBN antibody (or antibody against the relevant E3 ligase)
- IgG control antibody
- Protein A/G magnetic beads
- Wash buffer
- · Elution buffer

Procedure:

Immunoprecipitation: Incubate cell lysates with anti-CRBN antibody or IgG control overnight.
 Add Protein A/G beads to pull down the antibody-protein complexes.



- Washing: Wash the beads several times to remove non-specific binding.
- Elution: Elute the bound proteins from the beads.
- Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

Cell Viability Assay

This assay measures the effect of BRD9 degradation on cell proliferation.

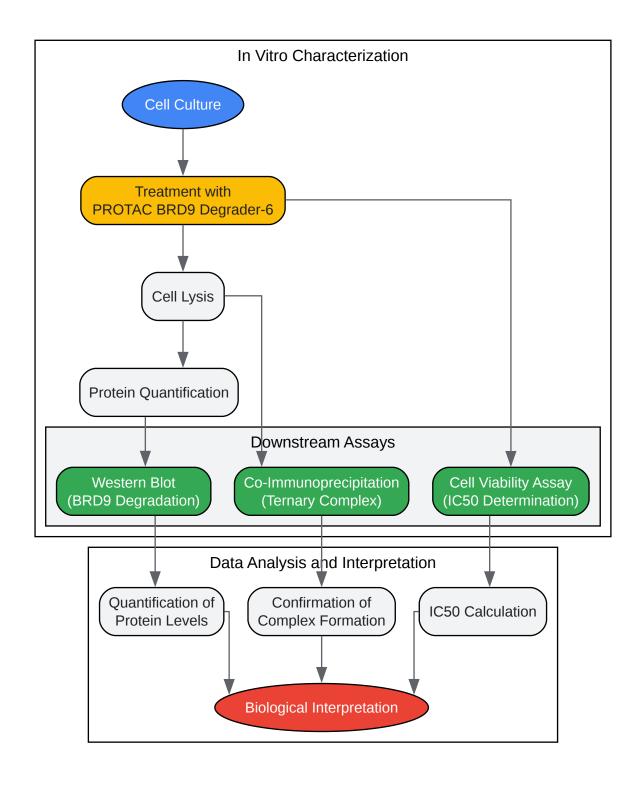
Materials:

- Cell line of interest
- PROTAC BRD9 Degrader-6
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate.
- Treatment: Treat cells with a serial dilution of PROTAC BRD9 Degrader-6.
- Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).
- Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
- Analysis: Calculate IC50 values from the dose-response curves.





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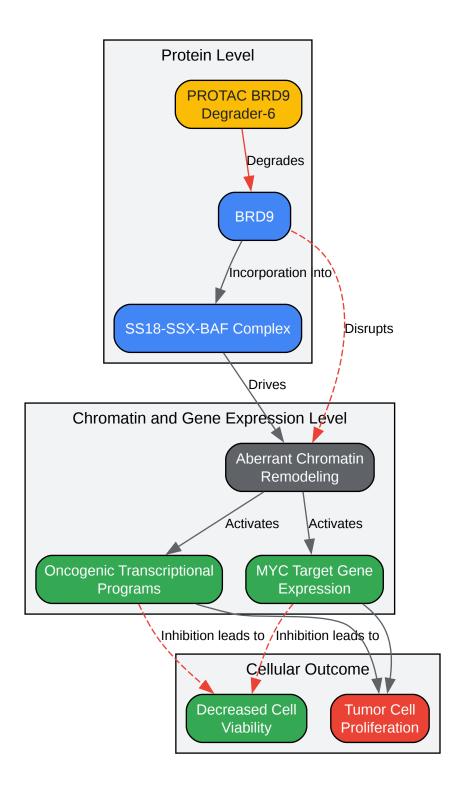
Diagram 2: General Experimental Workflow for PROTAC Characterization.



Signaling Pathway of BRD9 Degradation in Synovial Sarcoma

In synovial sarcoma, the characteristic SS18-SSX fusion protein is incorporated into the BAF chromatin remodeling complex. This aberrant complex is dependent on BRD9 for its oncogenic activity. Degradation of BRD9 disrupts the function of this pathogenic BAF complex, leading to the downregulation of key oncogenic gene programs, including those driven by MYC, which ultimately inhibits tumor cell proliferation.





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Diagram 3: Signaling Pathway of BRD9 Degradation in Synovial Sarcoma.

This technical guide provides a foundational understanding of **PROTAC BRD9 Degrader-6** for researchers in drug discovery and chemical biology. The provided information and protocols



should serve as a starting point for designing and conducting experiments to further elucidate the therapeutic potential of targeting BRD9.

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